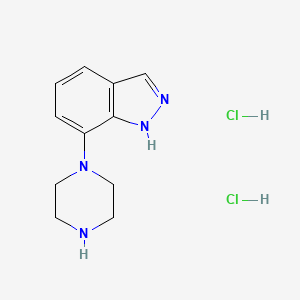
6-Methoxyisoquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxyisoquinoline-3-carbonitrile is a heterocyclic compound that belongs to the isoquinoline family It is characterized by the presence of a methoxy group at the sixth position and a carbonitrile group at the third position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxyisoquinoline-3-carbonitrile typically involves the Pictet-Spengler reaction. This reaction uses 3-methoxyl-p-phenylethylamine and 40% aqueous formaldehyde to produce 6-methoxyl-1,2,3,4-tetrahydroisoquinoline, which is then dehydrogenated to obtain the target compound . Another method involves the condensation of m-methoxybenzaldehyde with nitromethane, followed by reduction and diazotization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methoxyisoquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Aminoisoquinoline derivatives.
Substitution: Halogenated isoquinoline derivatives.
Scientific Research Applications
6-Methoxyisoquinoline-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various bioactive molecules, including inhibitors of bacterial DNA gyrase and topoisomerase.
Material Science: This compound is used in the development of fluorescent sensors for detecting zinc and chlorine ions.
Biological Research:
Mechanism of Action
The mechanism of action of 6-Methoxyisoquinoline-3-carbonitrile involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of bacterial DNA gyrase and topoisomerase, enzymes crucial for DNA replication and transcription . The compound binds to the active site of these enzymes, preventing them from functioning properly and thereby inhibiting bacterial growth.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: Similar in structure but lacks the carbonitrile group.
6-Methoxyisoquinoline: Similar but without the carbonitrile group.
3-Fluoro-6-methoxyquinoline: Contains a fluorine atom instead of a carbonitrile group.
Uniqueness
6-Methoxyisoquinoline-3-carbonitrile is unique due to the presence of both a methoxy group and a carbonitrile group on the isoquinoline ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
6-methoxyisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-14-11-3-2-8-7-13-10(6-12)4-9(8)5-11/h2-5,7H,1H3 |
InChI Key |
YSYCNAILKXWEJV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=NC=C2C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



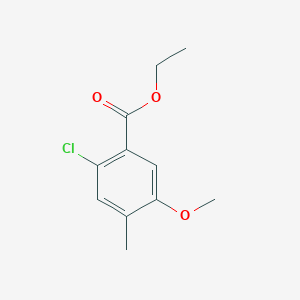
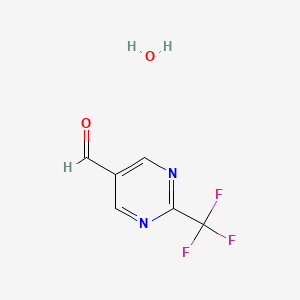

![2-[[[2-[(2S)-1-benzylpyrrolidine-2-carbonyl]azanidylphenyl]-phenylmethylidene]amino]acetate;nickel(3+)](/img/structure/B13671622.png)
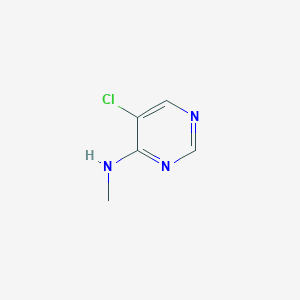
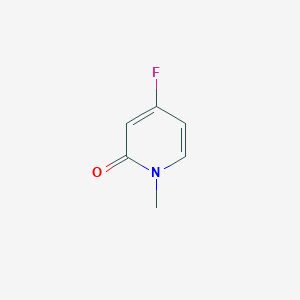
![6-Methyl-N1-[4-[5-(4-methyl-5-isoxazolyl)-3-pyridyl]-2-pyrimidinyl]benzene-1,3-diamine](/img/structure/B13671646.png)
